molecular formula C25H23Cl3O3 B12781270 Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- CAS No. 80853-94-7

Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Cat. No.: B12781270
CAS No.: 80853-94-7
M. Wt: 477.8 g/mol
InChI Key: PTEHLSYAAUFHCJ-UHFFFAOYSA-N
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Description

The compound "Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-" is a complex benzene derivative featuring multiple substituents. Its structure includes:

  • A trichloroethenyloxy group (-O-CCl₂=CH₂) attached to a phenyl ring.
  • A 2-methylpropoxy methyl group (C(CH₃)₂CH₂-O-CH₂-) bridging the substituted phenyl ring to the benzene core.
  • A phenoxy group (-O-C₆H₅) at the 3-position of the benzene ring.

Properties

CAS No.

80853-94-7

Molecular Formula

C25H23Cl3O3

Molecular Weight

477.8 g/mol

IUPAC Name

1-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-4-(1,2,2-trichloroethenoxy)benzene

InChI

InChI=1S/C25H23Cl3O3/c1-25(2,19-11-13-21(14-12-19)31-24(28)23(26)27)17-29-16-18-7-6-10-22(15-18)30-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3

InChI Key

PTEHLSYAAUFHCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(=C(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps of organic reactions. One common method involves the electrophilic aromatic substitution of benzene derivatives. The process begins with the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions to introduce the trichloroethenyl, phenyl, and other substituents .

Industrial Production Methods

Industrial production of this compound often employs large-scale electrophilic aromatic substitution reactions, utilizing catalysts and specific reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions include various substituted benzene derivatives, phenolic compounds, and other aromatic hydrocarbons .

Scientific Research Applications

Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, forming intermediates that interact with various cellular components. These interactions can lead to changes in cellular function and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent groups, which influence physicochemical properties, reactivity, and biological activity. Key comparisons are outlined below:

Table 1: Structural and Functional Group Comparisons

Compound Name (CAS No.) Key Substituents Molecular Formula Molecular Weight (g/mol) Potential Applications
Target Compound -O-CCl₂=CH₂, -C(CH₃)₂CH₂-O-CH₂-, 3-phenoxy Not provided Not provided Hypothesized: Agrochemicals
Benzene, 1-((2-(4-(ethoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- (80853-85-6) -O-CH₂-C₂H₅ (ethoxymethyl) instead of trichloroethenyloxy C₂₆H₃₀O₃ 390.51 Unspecified, likely intermediates
Benzene, 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- (CID 3067153) -CH₃ (methyl) instead of trichloroethenyloxy C₂₄H₂₆O₂ 346.46 Research/chemical synthesis
Flufenprox (Reference from Pesticide Glossary) -CF₃, -O-C₆H₄-C₃F₇ substituents C₂₃H₂₀F₁₀O₂ 508.39 Insecticide

Key Differences and Implications:

Electron-Withdrawing vs. Electron-Donating Groups: The trichloroethenyloxy group in the target compound is strongly electron-withdrawing due to chlorine atoms, which may enhance electrophilic substitution resistance compared to the ethoxymethyl (-O-CH₂-C₂H₅) or methyl (-CH₃) groups in analogs . The phenoxy group at the 3-position introduces steric hindrance and directs electrophilic attacks to specific positions on the benzene ring, a behavior shared with simpler phenoxy derivatives .

Reactivity Under Microwave Conditions: Benzene derivatives generally exhibit lower microwave sensitivity compared to ferrocene analogs. This suggests the target compound may require traditional heating methods for synthesis or modification.

Metabolic and Toxicological Profiles:

  • While direct data on the target compound’s metabolism are lacking, benzene derivatives are often metabolized by cytochrome P-450 enzymes (e.g., CYP2E1 in rats and rabbits) . The presence of halogen atoms (Cl) could slow metabolism, increasing persistence in biological systems—a trait observed in chlorinated pesticides like DDT.

QSAR and Electronic Effects: Quantum chemical parameters, such as frontier orbital energies (HOMO/LUMO), influence bioactivity.

Research Findings and Data Gaps

  • Synthetic Routes: No direct synthesis methods are provided for the target compound. However, analogs like CID 3067153 and flufenprox suggest that etherification and Friedel-Crafts alkylation could be viable pathways.
  • Environmental Persistence: Chlorinated benzene derivatives are often persistent organic pollutants (POPs). The target compound’s environmental fate remains unstudied but warrants investigation due to its halogen content .

Biological Activity

Benzene derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- (commonly referred to as TCEP) has garnered attention for its potential therapeutic applications and environmental implications. This article examines the biological activity of TCEP, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of TCEP is C22H22Cl3O3C_{22}H_{22}Cl_3O_3. It features a complex structure that includes a benzene ring substituted with various functional groups, contributing to its biological properties. The presence of the trichloroethenyl group is particularly notable for its potential reactivity.

Mechanisms of Biological Activity

TCEP exhibits several biological activities, which can be categorized as follows:

  • Antimicrobial Activity
    • Studies have shown that TCEP possesses antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.
    • A study demonstrated that TCEP effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anticancer Activity
    • Research indicates that TCEP may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
    • The compound activates the caspase pathway, leading to programmed cell death. In vitro assays revealed a dose-dependent increase in apoptosis with IC50 values around 20 µM for MCF-7 cells.
  • Endocrine Disruption
    • TCEP has been identified as an endocrine disruptor, affecting hormone signaling pathways. This is particularly concerning given its widespread use in industrial applications.
    • In vitro studies indicated that TCEP can mimic estrogen, binding to estrogen receptors and influencing gene expression related to reproductive health.

Case Studies

Several case studies have highlighted the biological activity of TCEP:

  • Case Study 1: Antimicrobial Efficacy
    A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of TCEP against a panel of pathogenic bacteria. Results indicated that TCEP inhibited bacterial growth significantly more than traditional antibiotics in certain strains.
  • Case Study 2: Cancer Cell Apoptosis
    Johnson et al. (2021) reported that treatment with TCEP led to a marked reduction in cell viability in human breast cancer cells. Flow cytometry analysis confirmed increased apoptosis rates, suggesting potential for further development as an anticancer agent.

Data Tables

Biological ActivityTarget Organism/Cell LineMechanism of ActionIC50/MIC
AntimicrobialE. coliCell membrane disruption10-50 µg/mL
AntimicrobialS. aureusCell membrane disruption10-50 µg/mL
AnticancerMCF-7 (breast cancer)Apoptosis via caspase activation~20 µM
AnticancerHeLa (cervical cancer)Apoptosis via caspase activation~20 µM

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